Comparative ALDH3A1 Inhibition: Chloromethyl vs. Methyl and Hydroxymethyl Analogs
In a standardized assay for inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 4-(5-(chloromethyl)pyridin-2-yl)benzaldehyde demonstrated an IC50 of 1.0 µM, establishing a clear baseline of activity for the chloromethyl analog [1]. When compared under identical experimental conditions, the direct 5-methyl analog (CAS 1008744-15-7) was less potent, exhibiting an IC50 of 2.1 µM, while a compound with a 5-hydroxymethyl group showed a drastic reduction in activity (IC50 >100 µM) [2].
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | 5-methyl analog: IC50 = 2.1 µM; 5-hydroxymethyl analog: IC50 >100 µM |
| Quantified Difference | Target compound is 2.1-fold more potent than the methyl analog and >100-fold more potent than the hydroxymethyl analog. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This data confirms that the chloromethyl moiety is a crucial determinant of ALDH3A1 inhibitory activity, and its replacement with a methyl or hydroxymethyl group leads to a significant loss of potency, directly impacting experimental outcomes in assays targeting this enzyme.
- [1] BindingDB. BDBM50447069 (CHEMBL1492620). IC50: 1.0 µM for ALDH3A1. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994) and BDBM50447075 (CHEMBL1729716) for ALDH3A1 inhibition. View Source
